Dde-D-Dab(Fmoc)-OH, also known as Nα-(9-fluorenylmethoxycarbonyl)-Nγ-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-2,4-diaminobutanoic acid, is a compound primarily utilized in peptide synthesis. This compound features two distinct protecting groups: the Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) group and the Fmoc (9-fluorenylmethoxycarbonyl) group. These protecting groups are essential in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and modification of amino acids during the synthesis process. The compound's unique structure and properties make it valuable for researchers in the fields of biochemistry and pharmaceutical development.
Dde-D-Dab(Fmoc)-OH is classified as an orthogonally protected derivative of D-2,4-diaminobutyric acid. It is commercially available from various suppliers, including BenchChem and EvitaChem. The compound is often used in conjunction with other amino acids to construct peptides with specific biological activities or structural characteristics.
The synthesis of Dde-D-Dab(Fmoc)-OH involves several key steps:
These steps highlight the importance of protecting groups in facilitating the selective assembly of peptides through SPPS.
Dde-D-Dab(Fmoc)-OH has a complex molecular structure characterized by:
The molecular formula for Dde-D-Dab(Fmoc)-OH is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 334.35 g/mol. The presence of these protecting groups allows for controlled reactions during peptide synthesis while maintaining the integrity of the amino acid functionalities.
Dde-D-Dab(Fmoc)-OH can undergo several chemical reactions:
These reactions are critical for constructing peptides with desired sequences and functionalities.
The mechanism of action for Dde-D-Dab(Fmoc)-OH primarily revolves around its role as a building block in peptide synthesis. The orthogonal protecting groups allow for sequential deprotection and modification:
This controlled deprotection strategy is pivotal for synthesizing complex peptides with specific biological properties or activities.
Dde-D-Dab(Fmoc)-OH exhibits several notable physical and chemical properties:
These properties are essential for its application in peptide synthesis and related research.
Dde-D-Dab(Fmoc)-OH is widely used in scientific research, particularly in:
The versatility and functionality provided by this compound make it an invaluable tool in modern biochemical research.
Dde-Dab(Fmoc)-OH, systematically named (R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)butanoic acid [8], is a dual-protected diaminobutyric acid (Dab) derivative pivotal for complex peptide synthesis. Its molecular formula is C~29~H~32~N~2~O~6~, with a molecular weight of 504.59 g/mol [4] [9]. Structurally, it features three distinct functional domains: (1) An Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino group, (2) a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group on the γ-amino group of Dab, and (3) a free carboxylic acid for peptide chain elongation [1] [8]. The stereochemistry at the α-carbon is typically specified as the D- or L-enantiomer, with L-Dab being more common in commercial sources [9].
The Dde group incorporates a cyclohexanedione scaffold with a ketone-based "protecting arm," enabling selective removal via hydrazinolysis without disturbing Fmoc or acid-labile groups [2]. The Fmoc group provides UV-detectable deprotection (λ~max~ = 301 nm), facilitating real-time monitoring during synthesis [3]. This orthogonal protection allows sequential, independent deprotection of the α- and γ-amino groups—a critical feature for branched or cyclic peptides [2].
Table 1: Key Identifiers of Dde-Dab(Fmoc)-OH
Property | Value |
---|---|
CAS Number (L-enantiomer) | 235788-61-1 [4] |
CAS Number (D-enantiomer) | 1263046-84-9 [8] |
Molecular Formula | C~29~H~32~N~2~O~6~ |
Molecular Weight | 504.59 g/mol [9] |
Purity Specification | ≥95% (HPLC) [9] |
SMILES Notation (L-form) | O=C(O)C@@HCCNC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O [8] |
The advent of Dde-Dab(Fmoc)-OH was driven by the need for orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS). Traditional protecting groups (e.g., benzyl, t-butyl) lacked compatibility for synthesizing peptides with multiple reactive side chains. The 1993 introduction of the Dde group by Bycroft et al. revolutionized this field by enabling selective deprotection under mild conditions (2% hydrazine/DMF) [2]. However, early Dde showed limitations, including migration during piperidine treatment and instability in long syntheses [2]. This led to the development of the ivDde variant (iv = isovaleroyl) in 1998, which offered enhanced steric hindrance to prevent migration [2].
Dab derivatives like Dde-Dab(Fmoc)-OH emerged as alternatives to lysine-based building blocks for introducing side-chain modifications. Unlike lysine, Dab’s shorter side chain (3-carbon vs. 4-carbon) reduces steric constraints and mitigates lactamization risks seen in Mtt-protected analogs [7]. Historically, Mtt (4-methyltrityl) was used for orthogonality but suffered from spontaneous lactamization during coupling due to nucleophilic attack by the α-carboxylate [7]. The Dde group’s ketone-based chemistry circumvented this, enabling robust γ-amino deprotection even in sterically hindered sequences.
Table 2: Evolution of Orthogonal Protecting Groups for Diamino Acids
Protecting Group | Introduction Year | Key Advantages | Limitations |
---|---|---|---|
Dde | 1993 [2] | Piperidine-stable; hydrazine-cleavable; UV-monitorable | Migration during long syntheses |
ivDde | 1998 [2] | No migration; enhanced steric hindrance | Slower removal at C-terminal sites |
Mtt | 1980s [2] | Highly acid-labile (1% TFA/DCM) | Prone to lactamization; poor coupling efficiency [7] |
Mmt | 1990s [2] | Extremely acid-labile (0.6M HOBt/DCM) | Requires specialized coupling protocols |
In Dde-Dab(Fmoc)-OH, the Fmoc and Dde groups operate orthogonally: Fmoc is cleaved with 20% piperidine (basic conditions), while Dde is removed with 2% hydrazine (nucleophilic conditions) without cross-reactivity [2]. This duality enables three strategic applications:
A key protocol involves using ivDde-Lys(Fmoc)-OH analogs for C-terminal modifications: After incorporating Dde-Dab(Fmoc)-OH, the Fmoc group is removed with piperidine, and the exposed α-amino group is acylated with a carboxylic acid modifier. Subsequent hydrazine treatment then removes Dde for further elongation [2]. This "mid-chain modification" strategy bypasses sluggish Dde removal in C-terminal regions.
Table 3: Standard Deprotection Conditions for Dde-Dab(Fmoc)-OH
Protecting Group | Deprotection Reagent | Time | Compatibility |
---|---|---|---|
Fmoc | 20% piperidine/DMF | 2–5 min | Stable to hydrazine; labile to bases |
Dde | 2% hydrazine hydrate/DMF | 3 × 3 min | Stable to piperidine/TFA; labile to nucleophiles [2] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9